2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

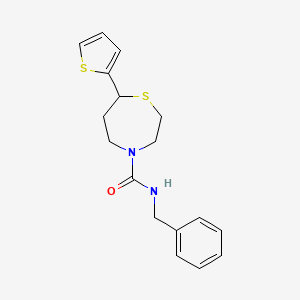

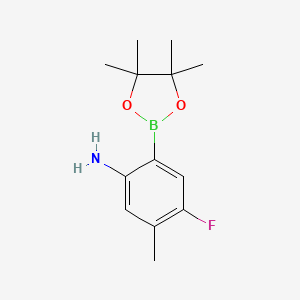

The compound “2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also includes a fluorophenyl group, a thiadiazole ring, and an isopropylacetamide group .

Synthesis Analysis

The synthesis of such a compound could involve several steps. One possible method could involve the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This reaction could potentially form the piperazine ring in the molecule .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The piperazine ring, fluorophenyl group, thiadiazole ring, and isopropylacetamide group all contribute to the overall structure .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For instance, the piperazine ring might undergo reactions such as N-alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, factors such as its polarity, solubility, and stability could be influenced by the presence and arrangement of its functional groups .Applications De Recherche Scientifique

Synthesis and Biological Activities

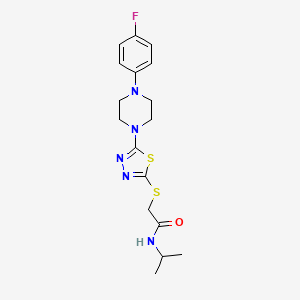

Microwave-assisted Synthesis : Compounds containing 1,3,4-thiadiazole and similar functional groups have been synthesized using microwave-assisted techniques. These compounds, including those with penicillanic acid or cephalosporanic acid moieties, have been screened for antimicrobial, antilipase, and antiurease activities, showing varying degrees of effectiveness against test microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

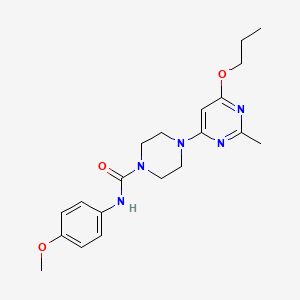

Antibacterial Evaluation : Derivatives of isoxazolinyl oxazolidinones, which share structural similarities with the mentioned compound, have demonstrated potent antibacterial activity against various resistant Gram-positive and Gram-negative bacteria, presenting a potential avenue for developing new antibacterial agents (Varshney, Mishra, Shukla, & Sahu, 2009).

DNA Binding and Anticancer Studies : Compounds featuring 1,3,4-thiadiazole derivatives have been investigated for their DNA binding properties and anticancer activities. Studies suggest significant intercalative binding to DNA and potent anticancer effects against specific cell lines, indicating their potential as anticancer drug candidates (Farooqi, Arshad, Channar, Perveen, Saeed, Larik, & Javeed, 2018).

Antimicrobial and Antiviral Activities : Novel 1,3,4-thiadiazole amide derivatives containing piperazine have shown inhibitory effects on certain pathogens and demonstrated specific antiviral activity, highlighting their relevance in combating infectious diseases (Xia, 2015).

Mécanisme D'action

Target of Action

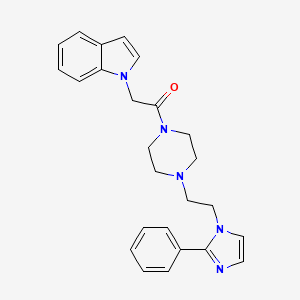

A structurally similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has been shown to inhibit equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2 . ENTs play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

Based on the similar compound fpmint, it can be hypothesized that this compound might interact with ents, leading to inhibition of these transporters . This could result in altered nucleotide synthesis and adenosine function.

Biochemical Pathways

Ents, the potential targets of this compound, are involved in the transport of nucleosides across cell membranes, which are crucial for nucleotide synthesis and regulation of adenosine function . Therefore, inhibition of ENTs could potentially affect these pathways.

Result of Action

Based on the potential inhibition of ents, it can be hypothesized that this compound might affect nucleotide synthesis and adenosine function .

Propriétés

IUPAC Name |

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN5OS2/c1-12(2)19-15(24)11-25-17-21-20-16(26-17)23-9-7-22(8-10-23)14-5-3-13(18)4-6-14/h3-6,12H,7-11H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUTUXRTQYLTEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2988211.png)

![2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B2988212.png)

![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2988219.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988220.png)

![3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2988229.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2988230.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2988231.png)